molecular formula C19H17Cl2NO2 B159651 Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride CAS No. 126334-84-7

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride

Cat. No. B159651
M. Wt: 362.2 g/mol
InChI Key: ZFQMWRZOUKPJCD-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride is a complex organic compound. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound . Quinoline derivatives have been studied for their diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, 2-chloromethyl-4 (3H)-quinazolinones, which are valuable intermediates in the preparations of a wide range of biologically active compounds, can be synthesized using o-anthranilic acids as starting materials .


Molecular Structure Analysis

The molecular structure of such compounds typically involves a quinoline core with various substituents. The exact structure would depend on the specific positions and types of these substituents .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, depending on the substituents present. These reactions can be used to further modify the compound or to create new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Anticancer Agents

  • Field : Medicinal Chemistry
  • Application : In the ongoing research on novel anticancer agents with 4-anilinoquinazoline scaffolds, a series of novel 2-chloromethyl-4(3 H)-quinazolinones were needed as key intermediates . Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .
  • Method : An improved one-step synthesis of 2-chloromethyl-4(3 H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
  • Results : The synthesized 4-anilinoquinazoline derivatives showed promising anticancer activity in vitro .

Synthesis of Diverse Physiologically Significant Molecules

  • Field : Organic Chemistry
  • Application : 2-Chloromethyl-4(3 H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents, anti-inflammatory agents, and hedgehog antagonists .
  • Method : The reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile leads to the synthesis of 2-chloromethyl-4-methyl-quinazoline derivatives .
  • Results : The synthesized 2-chloromethyl-4-methyl-quinazoline derivatives can be used as intermediates for the synthesis of diverse physiologically significant molecules .

Anti-Inflammatory Agents

  • Field : Medicinal Chemistry
  • Application : 2-Chloromethyl-4(3 H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anti-inflammatory agents .
  • Method : The reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile leads to the synthesis of 2-chloromethyl-4-methyl-quinazoline derivatives .
  • Results : The synthesized 2-chloromethyl-4-methyl-quinazoline derivatives can be used as intermediates for the synthesis of diverse physiologically significant molecules .

Hedgehog Antagonists

  • Field : Medicinal Chemistry
  • Application : 2-Chloromethyl-4(3 H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as hedgehog antagonists .
  • Method : An improved one-step synthesis of 2-chloromethyl-4(3 H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
  • Results : The synthesized 2-chloromethyl-4(3 H)-quinazolinones were conveniently prepared in one pot .

Anti-HIV Agents

  • Field : Medicinal Chemistry
  • Application : 2-Chloromethyl-4(3 H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anti-HIV agents .
  • Method : The reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile leads to the synthesis of 2-chloromethyl-4-methyl-quinazoline derivatives .
  • Results : The synthesized 2-chloromethyl-4-methyl-quinazoline derivatives can be used as intermediates for the synthesis of diverse physiologically significant molecules .

Anti-Analgesic Agents

  • Field : Medicinal Chemistry
  • Application : 2-Chloromethyl-4(3 H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anti-analgesic agents .
  • Method : The reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile leads to the synthesis of 2-chloromethyl-4-methyl-quinazoline derivatives .
  • Results : The synthesized 2-chloromethyl-4-methyl-quinazoline derivatives can be used as intermediates for the synthesis of diverse physiologically significant molecules .

Safety And Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Research into quinoline derivatives and similar compounds is ongoing, with a focus on understanding their biological activities and developing new synthetic methods .

properties

IUPAC Name

ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2.ClH/c1-2-23-19(22)18-16(12-20)21-15-11-7-6-10-14(15)17(18)13-8-4-3-5-9-13;/h3-11H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQMWRZOUKPJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596160
Record name Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride

CAS RN

126334-84-7
Record name Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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